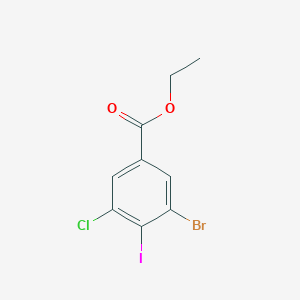
N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a dihydroindenyl group, and a diphenylacetamide moiety. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, pharmacology, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with a suitable indenyl precursor under acidic or basic conditions to form the intermediate compound. This intermediate is then reacted with diphenylacetic acid or its derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale research and industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and indenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
Wissenschaftliche Forschungsanwendungen
N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Wirkmechanismus
The mechanism by which N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The indenyl and diphenylacetamide moieties contribute to the compound’s overall stability and reactivity, facilitating its interaction with enzymes and receptors involved in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((1R,2S)-2-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide
- N-((1R,2S)-2-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide
Uniqueness
N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its methoxy and chlorophenyl analogs.
Eigenschaften
Molekularformel |
C29H25NO2 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
N-[(1R,2S)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C29H25NO2/c31-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(26)30-29(32)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,26-28,31H,19H2,(H,30,32)/t26-,28-/m0/s1 |
InChI-Schlüssel |
ZPORBGGQIAIHNC-XCZPVHLTSA-N |
Isomerische SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


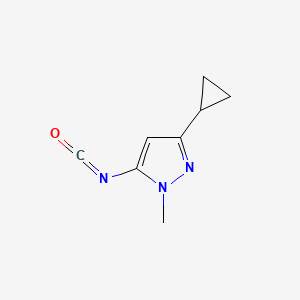
![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)
![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)

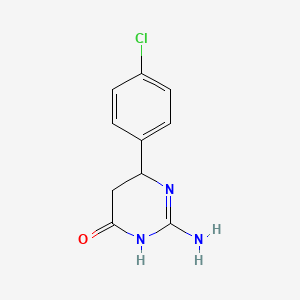
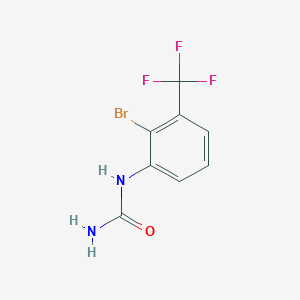
![8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12851410.png)
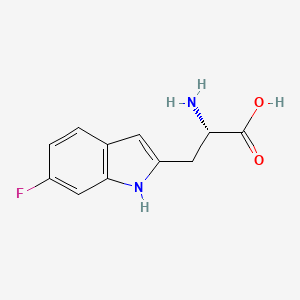
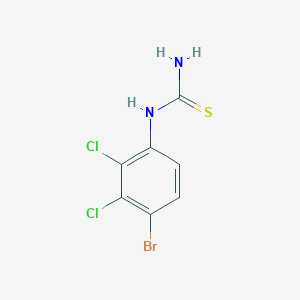

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide](/img/structure/B12851451.png)


